2-Isopropyl-1,3,2-dioxaborinane
Overview
Description
2-Isopropyl-1,3,2-dioxaborinane is a six-membered cyclic boronic acid ester. This compound is of significant interest due to its unique structural features and practical applications in organic synthesis, materials science, and biological systems. The presence of boron in its structure allows for various chemical transformations, making it a versatile reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isopropyl-1,3,2-dioxaborinane can be synthesized through the reaction of isopropyl alcohol with boric acid or boron trihalides under controlled conditions. The reaction typically involves heating the reactants in the presence of a solvent such as toluene or xylene to facilitate the formation of the cyclic ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is distilled off. The process is optimized for high yield and purity, often employing catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form borohydrides.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boronic esters.
Scientific Research Applications
2-Isopropyl-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-Isopropyl-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the compound acts as a boron source, facilitating the transmetalation step with palladium catalysts to form carbon-carbon bonds . The molecular targets and pathways involved include the interaction with palladium complexes and the subsequent formation of organoboron intermediates .
Comparison with Similar Compounds
2,2’-Bi-1,3,2-dioxaborinane: Another cyclic boronic ester with similar reactivity but different steric and electronic properties.
2-Isopropyl-5-methoxy-5-methyl-1,3,2-dioxaborinane: A derivative with additional methoxy and methyl groups, affecting its conformational stability and reactivity.
Uniqueness: 2-Isopropyl-1,3,2-dioxaborinane is unique due to its specific isopropyl substitution, which influences its conformational preferences and reactivity. This makes it particularly useful in selective organic transformations and as a building block in complex molecule synthesis .
Properties
IUPAC Name |
2-propan-2-yl-1,3,2-dioxaborinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BO2/c1-6(2)7-8-4-3-5-9-7/h6H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRDQBOUUWPIQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416093 | |
Record name | 1,3,2-Dioxaborinane, 2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62930-27-2 | |
Record name | 1,3,2-Dioxaborinane, 2-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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